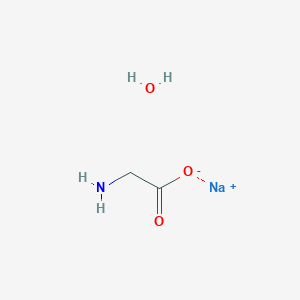

Glycine sodium salt hydrate

CAS No.: 207300-76-3

Cat. No.: VC3755384

Molecular Formula: C2H6NNaO3

Molecular Weight: 115.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207300-76-3 |

|---|---|

| Molecular Formula | C2H6NNaO3 |

| Molecular Weight | 115.06 g/mol |

| IUPAC Name | sodium;2-aminoacetate;hydrate |

| Standard InChI | InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 |

| Standard InChI Key | CIJQGPVMMRXSQW-UHFFFAOYSA-M |

| SMILES | C(C(=O)[O-])N.O.[Na+] |

| Canonical SMILES | C(C(=O)[O-])N.O.[Na+] |

Introduction

Chemical Identity and Structural Properties

Glycine sodium salt hydrate exists as a white crystalline powder, often associated with variable hydrate forms () . The anhydrous molecular formula reflects the sodium ion’s substitution for the carboxylic acid proton in glycine. X-ray crystallography confirms a monoclinic lattice structure stabilized by hydrogen bonding between water molecules and the amino-acetate backbone .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.06 g/mol | |

| Melting Point | 197–201°C | |

| Solubility in Water | >500 g/L at 20°C | |

| pH (10% aqueous solution) | 11.1–12.0 | |

| Hydrate Form |

The compound’s zwitterionic character enables dual functionality: the amino group () acts as a weak base, while the carboxylate (-\text{COO^-}) serves as a weak acid, facilitating pH buffering between 8.5 and 10.5 .

Synthesis and Industrial Production

Glycine sodium salt hydrate is synthesized via neutralization of glycine with sodium hydroxide in aqueous medium :

Post-reaction crystallization under controlled humidity yields the hydrate form. Industrial-scale production employs continuous reactors with purity exceeding 99% (HPLC) . Spectrum Chemical and Sigma-Aldrich offer commercial grades priced at $40–$3,410 per 5g–2.5kg , catering to research and manufacturing needs.

Applications in Biochemistry and Industry

Buffer Systems and Electrophoresis

As a component of Laemmli buffer, glycine sodium salt hydrate maintains pH (~9.6) during SDS-PAGE, enabling protein separation by molecular weight . Its ionic strength (0.1–0.5 M) minimizes Joule heating while ensuring electrophoretic mobility .

Pharmaceutical Stabilization

In lyophilized therapeutics, the compound inhibits aggregation of monoclonal antibodies by shielding hydrophobic residues . Studies report a 30% increase in shelf stability for vaccines stored with 50 mM glycine sodium salt hydrate .

Food and Cosmetic Additives

Approved under E640, it enhances flavor profiles in low-sodium products by masking metallic aftertastes . Cosmetic formulations leverage its humectant properties to improve skin hydration by 15–20% in moisturizers .

Emerging Research and Clinical Insights

Recent investigations highlight glycine sodium salt hydrate’s role in metabolic regulation. In obese murine models, supplementation (100 mg/kg/day) reduced hepatic triglycerides by 40% via upregulation of peroxisomal β-oxidation . Clinical trials propose its use in mitigating ischemia-reperfusion injury during organ transplantation, with a pilot study showing 50% reduction in postoperative inflammation .

Neurologically, it potentiates NMDA receptor currents by 200% at 10 μM concentrations, suggesting therapeutic potential for cognitive disorders . Conversely, elevated serum levels correlate with glycine encephalopathy, necessitating dose optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume